2,3-Dimethylanthraquinone 2,3-Dimethylanthraquinone 2,3-Dimethylanthraquinone is 2,3-dimethyl substituted anthraquinone and its synthesis has been reported. Electron transfer rate constants for the reaction between radical anions of 2,3-dimethylanthraquinone with benzyl bromide has been evaluated. The photoreactivity of 2,3-dimethylanthraquinone has been evaluated to investigate its usefulness as a photo-reagent for the analysis of ginsenosides using photoreduction fluorescence (PRF) detection method.

Brand Name: Vulcanchem
CAS No.: 6531-35-7
VCID: VC21322769
InChI: InChI=1S/C16H12O2/c1-9-7-13-14(8-10(9)2)16(18)12-6-4-3-5-11(12)15(13)17/h3-8H,1-2H3
SMILES: CC1=CC2=C(C=C1C)C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C16H12O2
Molecular Weight: 236.26 g/mol

2,3-Dimethylanthraquinone

CAS No.: 6531-35-7

Cat. No.: VC21322769

Molecular Formula: C16H12O2

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dimethylanthraquinone - 6531-35-7

Specification

Description 2,3-Dimethylanthraquinone is 2,3-dimethyl substituted anthraquinone and its synthesis has been reported. Electron transfer rate constants for the reaction between radical anions of 2,3-dimethylanthraquinone with benzyl bromide has been evaluated. The photoreactivity of 2,3-dimethylanthraquinone has been evaluated to investigate its usefulness as a photo-reagent for the analysis of ginsenosides using photoreduction fluorescence (PRF) detection method.

CAS No. 6531-35-7
Molecular Formula C16H12O2
Molecular Weight 236.26 g/mol
IUPAC Name 2,3-dimethylanthracene-9,10-dione
Standard InChI InChI=1S/C16H12O2/c1-9-7-13-14(8-10(9)2)16(18)12-6-4-3-5-11(12)15(13)17/h3-8H,1-2H3
Standard InChI Key KIJPZYXCIHZVGP-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C)C(=O)C3=CC=CC=C3C2=O
Canonical SMILES CC1=CC2=C(C=C1C)C(=O)C3=CC=CC=C3C2=O
Melting Point 210.8 °C

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